molecular formula C15H17NO B1665180 3H-Benzo(C)quinolizin-3-one, 1,2,5,6-tetrahydro-4,8-dimethyl- CAS No. 194979-95-8

3H-Benzo(C)quinolizin-3-one, 1,2,5,6-tetrahydro-4,8-dimethyl-

Cat. No.: B1665180
CAS No.: 194979-95-8
M. Wt: 227.30 g/mol
InChI Key: SNEPAAKJPPNOQM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AS-601811 involves the reaction of 6-methyl-1,2,3,4-tetrahydroquinolin-2-one with Lawesson’s reagent in refluxing toluene to produce 6-methyl-1,2,3,4-tetrahydroquinolin-2-thione . This intermediate is then condensed with ethyl vinyl ketone in the presence of potassium carbonate or 1,8-diazabicyclo[5.4.0]undec-7-ene in tetrahydrofuran to yield the final product .

Industrial Production Methods

The industrial production methods for AS-601811 are not extensively documented. the preparation typically involves the use of standard organic synthesis techniques and reagents, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions

AS-601811 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form different reduced derivatives.

    Substitution: AS-601811 can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as and are used.

    Substitution: Substitution reactions often involve and .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of AS-601811 .

Scientific Research Applications

AS-601811 has a wide range of scientific research applications, including:

Mechanism of Action

AS-601811 exerts its effects by inhibiting the enzyme 5α-reductase , which is responsible for converting testosterone to dihydrotestosterone (DHT). By reducing DHT levels, AS-601811 helps in managing conditions like hair loss and acne. Additionally, it modulates androgen receptors, influencing various androgen-dependent processes .

Comparison with Similar Compounds

Similar Compounds

    Finasteride: Another 5α-reductase inhibitor used in the treatment of hair loss and benign prostatic hyperplasia.

    Dutasteride: A more potent 5α-reductase inhibitor with similar applications.

    Spironolactone: An androgen receptor antagonist used for treating acne and hirsutism.

Uniqueness

AS-601811 is unique due to its dual role as both a 5α-reductase inhibitor and an androgen receptor modulator. This dual functionality makes it a valuable compound for studying and potentially treating androgen-related conditions .

Properties

CAS No.

194979-95-8

Molecular Formula

C15H17NO

Molecular Weight

227.30 g/mol

IUPAC Name

4,8-dimethyl-1,2,5,6-tetrahydrobenzo[f]quinolizin-3-one

InChI

InChI=1S/C15H17NO/c1-10-3-5-14-12(9-10)4-6-13-11(2)15(17)7-8-16(13)14/h3,5,9H,4,6-8H2,1-2H3

InChI Key

SNEPAAKJPPNOQM-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N3CCC(=O)C(=C3CC2)C

Canonical SMILES

CC1=CC2=C(C=C1)N3CCC(=O)C(=C3CC2)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AS-601811;  AS 601811;  AS601811;  UNII-LIV8A6AE5F; 

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 6-methyl-1-(3-oxo-1-pentyl)-(1H)-3,4-dihydroquinolin-2-thione [compound 4 wherein (QW)n=Me, R1=R3=R4=R5=H, R2=Me] (350 mg, 1.40 mmol) in anhydrous toluene (4 ml) is added Me2SO4 (227 ml, 2.40 mmol) under stirring and nitrogen atmosphere. The solution is heated at reflux and after 5 min a red oil begins to separate. After further 15 min, DBU (365 ml, 2.40 mmol) is added dropwise to the refluxing two-phase reaction mixture, causing after a few minutes, a darkening of the mixture. The reflux is maintained for 20 min, then the solution is cooled at room temperature, diluted with dichloromethane (50 ml), washed with water (50 ml) and dried over Na2SO4. After filtration and evaporation of the solvent, the dark residual oil is chromatographed (ethyl acetate:light petroleum ether, 1:1, Rf=0.29) affording pure 8-methyl-2,3,5,6-tetrahydro-4-methyl-(1H)-benzo[c]quinolizin-3-one [compound I wherein (QW)n=Me, R1=R3=R4=R5=H and R2=Me] (152 mg, 50%) as an oil which became a solid on standing (mp 143-145° C.)
[Compound]
Name
6-methyl-1-(3-oxo-1-pentyl)-(1H)-3,4-dihydroquinolin-2-thione
Quantity
350 mg
Type
reactant
Reaction Step One
[Compound]
Name
compound 4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
227 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
365 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3H-Benzo(C)quinolizin-3-one, 1,2,5,6-tetrahydro-4,8-dimethyl-
Reactant of Route 2
3H-Benzo(C)quinolizin-3-one, 1,2,5,6-tetrahydro-4,8-dimethyl-
Reactant of Route 3
3H-Benzo(C)quinolizin-3-one, 1,2,5,6-tetrahydro-4,8-dimethyl-
Reactant of Route 4
3H-Benzo(C)quinolizin-3-one, 1,2,5,6-tetrahydro-4,8-dimethyl-
Reactant of Route 5
Reactant of Route 5
3H-Benzo(C)quinolizin-3-one, 1,2,5,6-tetrahydro-4,8-dimethyl-
Reactant of Route 6
3H-Benzo(C)quinolizin-3-one, 1,2,5,6-tetrahydro-4,8-dimethyl-

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